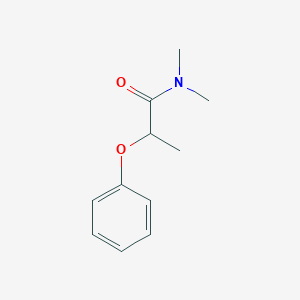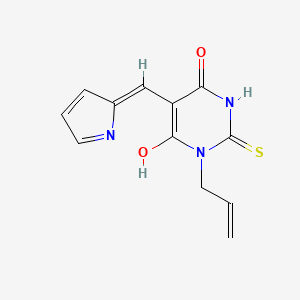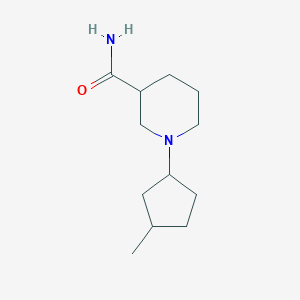![molecular formula C15H17N3O2S B6023897 2-[(anilinocarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B6023897.png)
2-[(anilinocarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(anilinocarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is involved in cell proliferation, differentiation, and survival. Overexpression or mutations in EGFR have been implicated in various types of cancer, making it an attractive target for cancer therapy.
Wirkmechanismus
2-[(anilinocarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a competitive inhibitor of EGFR tyrosine kinase. It binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to a decrease in cell proliferation and an increase in apoptosis. This compound has also been shown to inhibit the phosphorylation of downstream signaling molecules, such as Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. This compound has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(anilinocarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a potent and selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying EGFR signaling pathways. Its high potency allows for the use of lower concentrations, reducing the risk of off-target effects. However, this compound has a relatively short half-life, which may limit its effectiveness in vivo. In addition, this compound has been shown to have some cytotoxic effects on normal cells, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 2-[(anilinocarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. This compound has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment. Another potential application is in the study of EGFR signaling pathways in normal and cancer cells. This compound can be used to selectively inhibit EGFR signaling and study its downstream effects. Finally, there is potential for the development of new EGFR inhibitors based on the structure of this compound, which may have improved potency and selectivity.
Synthesemethoden
2-[(anilinocarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is synthesized by reacting 2-bromo-4-ethyl-5-methyl-3-thiophenecarboxamide with aniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with isocyanate to form the final product, this compound. This synthesis method has been optimized to yield a high purity product, which is suitable for further research.
Wissenschaftliche Forschungsanwendungen
2-[(anilinocarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. This compound works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to a decrease in cell proliferation and an increase in apoptosis. This compound has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
4-ethyl-5-methyl-2-(phenylcarbamoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-3-11-9(2)21-14(12(11)13(16)19)18-15(20)17-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMKDTNICKEAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6023817.png)

![2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-5,5-diethyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023842.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B6023857.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6023870.png)

![3'-{[1-(2-hydroxyphenyl)ethylidene]amino}-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B6023890.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6023891.png)
![3,4-dimethyl-6-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6023910.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6023918.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6023925.png)
![5-(4-ethylbenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6023927.png)